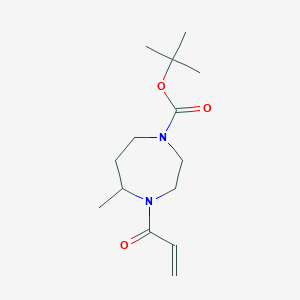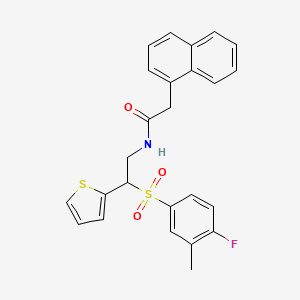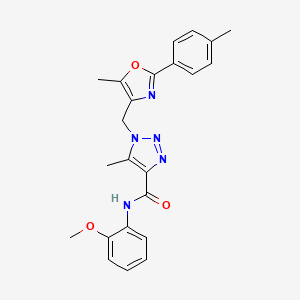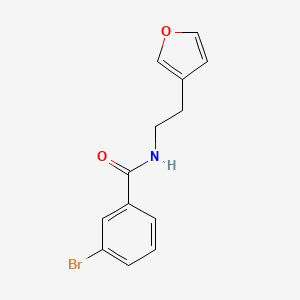
5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C13H12F4N2O3 and its molecular weight is 320.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has focused on the synthesis of trifluoromethylated analogues of pyrimidinones, exploring their chemical properties and potential applications. The orthogonal intramolecular C–F···C=O interaction observed in some derivatives indicates a unique conformation that may influence their reactivity and stability, making them valuable in the development of new compounds with enhanced biological or physical properties (Sukach et al., 2015).
Biological Applications
Several studies have synthesized and evaluated the biological activities of pyrimidinone derivatives. For instance, compounds displaying significant acetylcholinesterase inhibitory activity have been identified, suggesting their potential in treating neurodegenerative diseases such as Alzheimer's (Silva et al., 2017). Additionally, dihydropyrimidinones have shown promising antitubercular activity, with some compounds exhibiting inhibition rates comparable to standard drugs, highlighting their potential as novel antitubercular agents (Desai et al., 2016).
Agrochemical Research
In the realm of agrochemicals, novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives have been synthesized and evaluated for their herbicidal activities. Some compounds demonstrated effective herbicidal action against dicotyledonous weeds, indicating their potential use in agricultural pest management (Wu et al., 2011).
Antimicrobial and Anticancer Potential
Research on pyrimidine derivatives has also uncovered their antimicrobial and anticancer potential. For example, novel dihydropyrimidine derivatives have been investigated for their antimicrobial activities, with some showing promising results against various bacterial strains. These findings suggest a potential application in the development of new antimicrobial agents (Al-Juboori, 2020). Furthermore, the synthesis of chalcones, pyrazolines, and amino pyrimidines has been explored for their antibacterial properties, offering a pathway for the creation of novel antibiotics (Solankee & Patel, 2004).
Wirkmechanismus
Target of Action
Similar compounds have been evaluated against targets linked to type 2 diabetes, namely, α-glucosidase, protein tyrosine phosphatase 1b (ptp1b), and β-secretase .
Biochemical Pathways
Compounds with similar structures have been shown to interact with several cellular and metabolic targets to ameliorate complications of diseases such as type 2 diabetes . These targets include α-glucosidase and protein tyrosine phosphatase 1 beta (PTP1B), which play key roles in the regulation of carbohydrate metabolism .
Result of Action
Similar compounds have been evaluated for antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (dpph) free-radical scavenging method . Some of these compounds were also evaluated for potential anti-inflammatory properties against cyclooxygenase-2 activity .
Eigenschaften
IUPAC Name |
5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N2O3/c1-6(20)9-10(7-3-2-4-8(14)5-7)18-11(21)19-12(9,22)13(15,16)17/h2-5,9-10,22H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDZPJDJVWEPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid](/img/structure/B2539390.png)




![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperidine-4-carboxamide](/img/structure/B2539401.png)

![N-(1-cyanocyclohexyl)-2-[3-(2-methoxyethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2539404.png)
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2539405.png)
![3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2539407.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539410.png)
